molecular formula C11H12Cl2N2 B599095 4-(4-Pyridyl)aniline dihydrochloride CAS No. 1197193-38-6

4-(4-Pyridyl)aniline dihydrochloride

Cat. No. B599095
CAS RN: 1197193-38-6
M. Wt: 243.131
InChI Key: CFNGVKLTESTAAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Pyridyl)aniline dihydrochloride is a chemical compound with the molecular formula C11H12Cl2N2 and a molecular weight of 243.132 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to an aniline group . The InChI key for this compound is CFNGVKLTESTAAV-UHFFFAOYSA-N .

Scientific Research Applications

Corrosion Inhibition:

4-Amino-N,N-di-(2-pyridylmethyl)-aniline, a derivative of 4-(4-Pyridyl)aniline, exhibits notable corrosion inhibition properties for mild steel in hydrochloric acid environments. This compound serves as a mixed-type inhibitor and its efficiency is inversely related to temperature increases. The adsorption of this inhibitor on steel surfaces adheres to the Langmuir adsorption isotherm, with various thermodynamic parameters governing the process. Quantum chemical calculations and molecular dynamics simulations are leveraged to correlate the electronic structural parameters of this compound with its inhibition performance (Xu et al., 2015).

Antileishmanial Activity:

In the quest for effective anti-Leishmania drugs, 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters, structurally related to 4-(4-Pyridyl)aniline, have been synthesized and analyzed. These compounds demonstrate significant activity against Leishmania amazonensis, with certain derivatives exhibiting potent IC50 values. This research elucidates the structure-activity relationships and pinpoints hydrophobic and Sterimol steric parameters as crucial contributors to biological activity (de Mello et al., 2004).

Crystal Engineering:

4-(4-Pyridyl)aniline derivatives have been utilized in crystal engineering, involving co-crystallization with anilic acids and various dipyridyl compounds. This process forms complex structures through intermolecular hydrogen bonding, resulting in linear or zigzag tape structures. The compounds exhibit diverse stacking arrangements and varying molecular states, influenced by the basicity of the pyridyl groups. This intricate molecular interaction and assembly pave the way for innovative material design and synthesis (Zaman et al., 2001).

Optical Limiting Materials:

Certain 4-(4-Pyridyl)aniline derivatives have been explored for their optical properties, especially in the context of organic optical materials. These compounds, characterized by their long D-π-A conjugated electron structures, showcase promising optical limiting and nonlinear optical properties. The specific structure of the π-electron conjugated bridge is a critical factor influencing these optical properties, making these derivatives potential candidates for applications in optoelectronics (Guang et al., 2007).

Safety and Hazards

This compound should be handled in a well-ventilated place with suitable protective clothing to avoid contact with skin and eyes . It is advised to avoid dust formation and breathing in mist, gas, or vapors . In case of accidental ingestion or contact, immediate medical attention is recommended .

properties

IUPAC Name

4-pyridin-4-ylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2.2ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;;/h1-8H,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNGVKLTESTAAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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